Cardanol

Overview

Description

Cardanol is a phenolic lipid obtained from anacardic acid, the main component of cashew nutshell liquid (CNSL), a byproduct of cashew nut processing . It finds use in the chemical industry in resins, coatings, frictional materials, and surfactants used as pigment dispersants for water-based inks .

Synthesis Analysis

Cardanol can be used as a starting material for the synthesis of Non-Isocyanate Polyurethane (NIPU). The synthesis involves preparing a cardanol formaldehyde oligomer through the reaction of cardanol and formaldehyde, catalyzed by citric acid . The resulting oligomer is then subjected to epoxidation with m-chloroperbenzoic acid to obtain an epoxide compound, which is subsequently used to fix carbon dioxide (CO2) and form a cyclic carbonate .

Molecular Structure Analysis

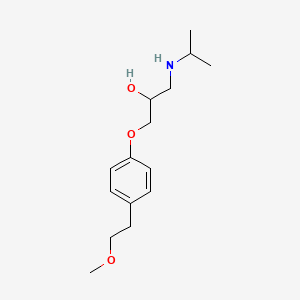

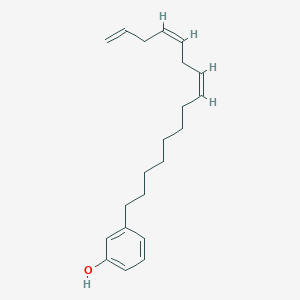

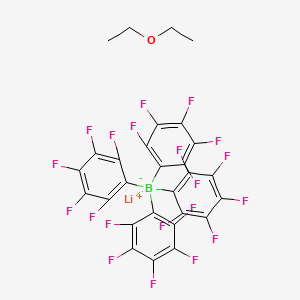

Cardanol is a mixture of 3-n-pentadecylphenol, 3-(pentadeca-8-enyl)phenol, 3-(pentadeca-8,11-dienyl)phenol and 3-(pentadeca-8,11,14-trienyl)phenol . The chemical structure of cardanol involves a phenolic moiety and a long aliphatic side chain of 15 carbon atoms at the meta-position to the phenolic – OH group .

Chemical Reactions Analysis

Cardanol can undergo various chemical reactions. For instance, it can be used in the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .

Physical And Chemical Properties Analysis

In terms of physical properties, cardanol is comparable to nonylphenol. Cardanol is hydrophobic and remains flexible and liquid at very low temperatures; its freezing point is below −20 °C, it has a density of 0.930 g/mL, and boils at 225 °C under reduced pressure (10 mmHg) .

Scientific Research Applications

Biobased Polymers and Additives

Cardanol is considered an important starting material for biobased polymers and additives due to its unique structural features, abundant availability, and low cost . It has three reactive sites: phenolic hydroxyl, aromatic ring, and unsaturation(s) in the alkenyl side chain . These features have been exploited to develop a wide range of chemicals and products . Cardanol-based products such as epoxy and acrylic monomers, plasticizers, and surfactants have potential industrial interest .

Sustainable Approach

Cardanol is derived from cashew nutshell liquid (CNSL), an agro-waste product . It naturally exists as a mixture of three structurally different components with C15-alkylene chains: monoene, diene, and triene . The separation of these three fractions is crucial for certain structural designs and reproducibility . A sustainable approach has been developed for the gram-scale purification of cardanol into each component using flash column chromatography .

Anticancer Treatment

Cardanol has shown anti-proliferative effects on cancer cells . Its derivatives could evolve as therapeutic alternatives for anticancer treatment . The structure-directing capacity of cardanol derivatives has been successfully used to obtain various gels and nanoparticles for drug delivery and imaging applications .

Synthesis of Porphyrins

Cardanol, a byproduct of the cashew industry, has been used as a starting material for the synthesis of useful differently substituted “cardanol-based” porphyrins and their metal complexes .

Chain Stopper in Polycondensation

Cardanol has been used as a chain stopper during the polycondensation of short oil alkyd resins to replace benzoic acid . Phosphorylated cardanol has been added to reduce solvent content and bring flame-retardant properties to the alkyd resins .

Renewable Resource Material

Cardanol is one of the most widely used renewable raw materials . It has captured the attention of both academic and industrial communities due to its potential to replace petroleum-based chemicals . This contributes to reducing the carbon footprint and reacting to the volatility of prices of petrochemical products .

Safety and Hazards

Future Directions

Cardanol is considered a promising building block for biobased aromatic polymers and additives . It is a renewable, low-cost natural material, widely available as a by-product of the cashew industry . Increasing attention is paid to promising cardanol-based products that could have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .

Mechanism of Action

Target of Action

Cardanol, also known as “Cardanol triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .

Mode of Action

Cardanol’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes

Biochemical Pathways

Cardanol affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .

Pharmacokinetics

Some studies suggest that cardanol and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that Cardanol may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.

Result of Action

Cardanol has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cardanol. For example, the extraction and refining processes can influence the composition and properties of Cardanol . Additionally, the reaction of Cardanol with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of Cardanol.

properties

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVYUIAMRUBRK-UTOQUPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872880 | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cardanol | |

CAS RN |

79353-39-2, 37330-39-5 | |

| Record name | 3-(8Z,11Z)-8,11,14-Pentadecatrien-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79353-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079353392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cardanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARDANOL TRIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H1349HESU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)